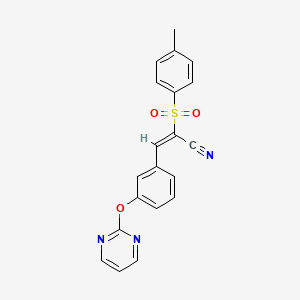

(E)-2-(4-methylphenyl)sulfonyl-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(4-methylphenyl)sulfonyl-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile, or (E)-2-MSPP for short, is a synthetic compound that has recently garnered attention for its potential use in scientific research. It is an organic compound, consisting of a sulfonyl group, a pyrimidine ring, and two phenyl groups. In recent years, (E)-2-MSPP has been explored for its potential applications in biochemistry, physiology, and laboratory experiments. In

Applications De Recherche Scientifique

Synthesis and Biological Interactions

- Novel p-hydroxycinnamic acid amides were synthesized to investigate their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, exploring the binding constants and thermodynamic parameters, which can be foundational for drug design and protein interaction studies (Meng et al., 2012).

Chemical Synthesis and Applications

- Research on heterocyclic β-enaminonitriles has led to the development of polyfunctionally substituted 5-phenylsulfonylthiophenes and their derivatives, highlighting synthetic approaches that are valuable for creating diverse molecular scaffolds with potential pharmaceutical applications (Sherif & Hussein, 1997).

Herbicide Development

- A study on pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking, 3D-QSAR models, and DFT calculations to design and synthesize derivatives with herbicidal activity, providing insights into the rational design of agrochemicals (He et al., 2007).

Advanced Material Synthesis

- The chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines using an efficient nanocatalyst was reported, indicating the potential for creating new materials with specific antibacterial properties (Jahanshahi et al., 2018).

Antimicrobial Activity

- A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety demonstrated antimicrobial activity exceeding that of reference drugs, offering insights into the development of new antimicrobial agents (Alsaedi et al., 2019).

Propriétés

IUPAC Name |

(E)-2-(4-methylphenyl)sulfonyl-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-15-6-8-18(9-7-15)27(24,25)19(14-21)13-16-4-2-5-17(12-16)26-20-22-10-3-11-23-20/h2-13H,1H3/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSSMDLVNZWBLL-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC3=NC=CC=N3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2662096.png)

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)

![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

![1-(3-chlorophenyl)-4-(4-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2662111.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)